3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one
Description
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is a bicyclic ketone featuring a fused cyclopentane-indene scaffold with a methyl substituent at the 3-position. This compound belongs to a class of polycyclic structures with applications in materials science and organic synthesis due to their photophysical properties and synthetic versatility.
Synthesis: A notable synthesis route involves the intramolecular Pauson–Khand reaction of Morita–Baylis–Hillman (MBH) adducts derived from 2-alkynyl benzaldehydes. This method yields cyclopenta[a]inden-2(1H)-ones with multifunctional groups, including ester substituents at fused ring junctions .
Photophysical Properties: Wu et al. (2008) demonstrated that 8,8a-dihydrocyclopenta[a]indene derivatives exhibit aggregation-induced emission (AIE). In tetrahydrofuran (THF), these compounds are non-luminescent (fluorescence quantum yield, ΦF = 0.16%), but upon aggregation in THF/water mixtures, ΦF increases significantly, making them valuable for optoelectronic applications .
Structure
3D Structure
Properties
CAS No. |
89506-51-4 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-methyl-3a,4-dihydro-3H-cyclopenta[a]inden-2-one |
InChI |
InChI=1S/C13H12O/c1-8-12(14)7-10-6-9-4-2-3-5-11(9)13(8)10/h2-5,10H,6-7H2,1H3 |
InChI Key |
RCQYNKBSTMCOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC3=CC=CC=C32)CC1=O |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Mechanism
The intramolecular Pauson–Khand (PK) reaction has emerged as a cornerstone for synthesizing cyclopenta[a]inden-2(1H)-ones. Starting from 2-alkynyl benzaldehydes, MBH adducts are prepared via nucleophilic addition of acrylonitrile or methyl acrylate to the aldehyde, followed by allylic substitution with amines or hydroxylamine derivatives. For example, MBH adduct 5a (derived from 2-alkynyl benzaldehyde) undergoes PK reaction with Co$$2$$(CO)$$8$$ in 1,2-dichloroethane (DCE) at 80°C, yielding 6a (64% yield) as a single diastereomer. X-ray crystallography confirmed the cis-configuration at the fused ring junction, critical for subsequent functionalization.
Scope and Diastereoselectivity
The PK reaction tolerates diverse substituents on the alkyne and aromatic moieties. MBH adducts with n-propyl (5b ) or tert-butyloxy n-propyl (5c ) groups afford cyclopenta[a]indenones 6b (68%) and 6c (72%) with retained diastereoselectivity. Aza-MBH derivatives, such as 9a (prepared from TsNH$$_2$$), undergo PK cyclization to yield 10a (78%) with a 94:6 diastereomeric ratio. Notably, electron-withdrawing groups (e.g., cyano in 15 ) enable access to 16 , albeit in lower yields due to competing decyanation.
| Entry | MBH Adduct | Product | Yield (%) | d.r. |
|---|---|---|---|---|
| 1 | 5a | 6a | 64 | >99:1 |
| 2 | 9a | 10a | 78 | 94:6 |
| 3 | 15 | 16 | 45 | >99:1 |
Beckmann Rearrangement of Oxime Intermediates
Oxime Synthesis and Rearrangement
Alternative routes leverage Beckmann rearrangements of oxime derivatives. 4-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime (7 ) is prepared by treating the ketone precursor with hydroxylamine hydrochloride and pyridine in methanol (95% yield). Heating 7 under acidic conditions induces rearrangement, forming the lactam skeleton, which is subsequently oxidized or reduced to yield 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one derivatives.
Functional Group Compatibility
This method accommodates aryl and alkyl substituents on the indole nitrogen. For instance, N-benzyl and tert-butylsilyloxy variants (9i , 9j ) undergo smooth rearrangement, albeit with moderate yields (60–70%). Steric hindrance at the oxime position marginally affects reaction efficiency, as evidenced by comparative studies.
Palladium-Catalyzed Intramolecular Cyclization
Substrate Activation and Cyclopropanation
Palladium catalysis offers a complementary approach. Treatment of 1-(2-bromoacenaphthylene-1-yl)-3-methyl-but-3-en-1-ol (5 ) with Pd(OAc)$$2$$ and PPh$$3$$ in DMF at 80°C induces intramolecular Heck cyclization, yielding 8a-methyl-3-phenyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one (9 ) in 67% yield. Mechanistic studies suggest a cascade involving β-hydride elimination and keto-enol tautomerization.
C–H Activation Pathways
In deoxybenzoin systems, Pd-mediated C–H activation at adjacent phenyl rings enables the formation of fused cyclopentane rings. For example, (Z)-1-bromo-5-methyl-1,2-diphenylhexa-1,5-dien-3-ol (8 ) cyclizes to 9 without requiring directing groups, underscoring the versatility of Pd catalysts in constructing complex polycycles.
Comparative Analysis of Methodologies
Yield and Scalability
The PK reaction provides superior yields (64–82%) and stereocontrol compared to Beckmann rearrangements (45–70%). However, PK requires stoichiometric Co$$2$$(CO)$$8$$, complicating large-scale synthesis. Palladium-catalyzed methods, while efficient, necessitate optimized ligand systems to minimize side reactions.
Functional Group Tolerance
PK reactions accommodate ester, amine, and silyl ether groups, whereas Beckmann rearrangements are sensitive to steric bulk near the oxime. Palladium catalysis excels in substrates with preexisting aromatic systems but struggles with electron-deficient alkenes.
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound’s synthesis often leverages intramolecular cyclization strategies. A prominent method involves the Pauson-Khand reaction using Morita-Baylis-Hillman (MBH) adducts derived from 2-alkynyl benzaldehydes . This reaction forms the tricyclic framework with a carbonyl group at the 2-position, enabling subsequent functionalization. Key steps include:
-
Co₂(CO)₈-mediated cyclocarbonylation at 80°C in 1,2-dichloroethane (DCE), yielding cyclopenta[a]inden-2(1H)-ones with 64–82% efficiency .
-
Diastereoselectivity is influenced by substituents on the alkyne and benzylic positions, with cis-products dominating due to steric and electronic factors .
Palladium-Catalyzed Cyclization and C–H Activation
The compound undergoes palladium-catalyzed intramolecular Heck reactions , forming fused cyclopentane rings via C–H activation . For example:
-
Reaction of 1-bromo-5-methyl-1,2-diphenylhexa-1,5-dien-3-ol with Pd(OAc)₂/PPh₃ in DMF at 80°C produces 8a-methyl-3-phenyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one (67% yield ) .
-
Mechanistic studies suggest a spiro-intermediate forms during the cyclization, followed by regioselective C–H bond activation at the phenyl ring .
Functionalization at the Carbonyl Group
The electrophilic carbonyl group at C2 participates in:
-
Nucleophilic additions (e.g., Grignard reagents, hydrides).
-
Enolate alkylation for introducing substituents at the α-position.
-
Condensation reactions with amines or hydrazines to form imines or hydrazones.
Comparative Reactivity of Derivatives
Reactivity varies with substitution patterns. Below is a comparison of analogous compounds:
Mechanistic Insights
-
Pauson-Khand Reaction : Proceeds via a cobalt-complexed enyne intermediate, followed by oxidative coupling and reductive elimination to form the cyclopentenone ring .
-
Palladium Catalysis : Involves oxidative addition of Pd⁰ into the C–Br bond, followed by alkene insertion and C–H activation to form fused rings .
Scientific Research Applications
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among analogous compounds:
Photophysical and Chemical Properties
Biological Activity
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is a heterocyclic compound belonging to the cyclopenta[a]indene family. Characterized by its fused ring system, this compound has gained attention for its potential biological activities, particularly as an estrogen receptor modulator. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its therapeutic applications.
- Molecular Formula : C13H14O
- Molecular Weight : 198.26 g/mol
- Structural Characteristics : The compound features a cyclopentane and indene structure, contributing to its unique chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:
Estrogen Receptor Interaction
A study highlighted the potential of this compound as an estrogen receptor modulator. This interaction could position it as a candidate for therapeutic applications in conditions influenced by estrogen levels.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxicity of various cyclopenta[a]indene derivatives against human cancer cell lines. For instance:
- Cell Lines Tested : KB, HeLa S3, MCF-7, Hep G2.
- Findings : Some derivatives exhibited IC50 values lower than 30 µM against these cell lines, indicating potential antitumor activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4 | 7.5 ± 0.8 | KB |
| 6 | 20.7 ± 0.6 | HeLa S3 |
| 7 | 5.1 ± 0.4 | MCF-7 |
| Doxorubicin | 0.02 ± 0.01 | KB |
Case Studies and Comparisons
Several compounds structurally similar to this compound have been studied for their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one | Ethyl group substitution | Investigated for similar biological activities |
| 5-Methyl-6-hydroxycyclopenta[b]indene | Hydroxy substitution | Exhibits distinct biological properties |
These comparisons highlight the unique methyl substitution pattern of this compound and its potential role as an estrogen receptor modulator compared to other derivatives.
Q & A
Q. What are the common synthetic routes for 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Cyclopenta-fused indenones are typically synthesized via cyclization reactions. For example, cyclopentanone derivatives can undergo acid-catalyzed cyclization (e.g., using POCl₃ as a catalyst) to form the fused ring system . Optimization strategies include:
- Temperature Control: Elevated temperatures (reflux conditions) improve reaction rates but may lead to side products.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Loading: Adjusting stoichiometry of Lewis acids (e.g., AlCl₃) can improve regioselectivity.
Evidence from one-pot syntheses of analogous compounds suggests that stepwise addition of reagents and in situ monitoring via TLC can mitigate byproduct formation .
Q. How can X-ray crystallography confirm the stereochemistry of this compound derivatives?
- Methodological Answer: Single-crystal X-ray diffraction provides unambiguous stereochemical assignments. Key parameters include:
- Torsion Angles: Determine spatial arrangement of substituents (e.g., C7D–C8D–C9D torsion angles in related indenones ).
- Hydrogen Bonding: Stabilizes crystal packing and clarifies hydroxyl group orientations .
Software like APEX2 and SHELXTL are used for refinement, with validation via R-factor convergence (< 0.05) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign methyl groups (δ ~1.8–2.5 ppm) and carbonyl signals (δ ~200–210 ppm). Overlapping signals in fused-ring systems require 2D techniques (COSY, HSQC) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., retro-Diels-Alder cleavages).
- IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹) and hydroxyl bands (broad ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported reaction mechanisms for cyclopenta-fused indenone synthesis be resolved?
- Methodological Answer: Discrepancies often arise from competing pathways (e.g., kinetic vs. thermodynamic control). Strategies include:
Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example:
Q. What challenges exist in achieving enantioselective synthesis, and which chiral catalysts show promise?
- Methodological Answer: Challenges include controlling stereocenters in fused-ring systems. Promising approaches:
- Chiral Auxiliaries: Evans’ oxazolidinones induce asymmetry during cyclization .
- Organocatalysts: Proline derivatives facilitate asymmetric aldol reactions in precursor synthesis .
- Metal Catalysts: Ru(II)-BINAP complexes enable enantioselective hydrogenation of intermediates .
Safety and Handling
Q. What safety protocols are recommended for handling this compound based on analogous structures?
- Methodological Answer: While specific data for this compound are limited, guidelines for similar cyclopropane-fused indenes include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
